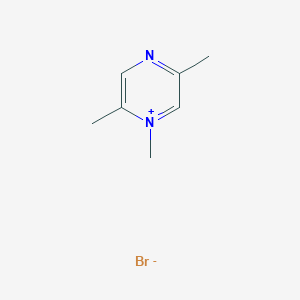

1,2,5-Trimethylpyrazin-1-ium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

88234-17-7 |

|---|---|

Molecular Formula |

C7H11BrN2 |

Molecular Weight |

203.08 g/mol |

IUPAC Name |

1,2,5-trimethylpyrazin-1-ium;bromide |

InChI |

InChI=1S/C7H11N2.BrH/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 |

InChI Key |

CMVCXTHXCAITBF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CN=C(C=[N+]1C)C.[Br-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,5 Trimethylpyrazin 1 Ium Bromide

Precursor Synthesis and Regioselective Functionalization of Pyrazine (B50134) Derivatives

The logical precursor for the synthesis of 1,2,5-trimethylpyrazin-1-ium bromide is 2,5-dimethylpyrazine (B89654). The industrial synthesis of this key intermediate can be achieved through several established routes. A common method involves the self-condensation of aminoacetone, followed by oxidation. Another significant industrial method is the reaction of acrolein with ammonia (B1221849) in glycerol (B35011), often in the presence of ammonium (B1175870) salts. chemicalbook.com Additionally, biosynthetic routes using engineered microorganisms are gaining attention as a more sustainable alternative. chemicalbook.com For instance, strains of Bacillus subtilis have been developed for the high-yield production of 2,5-dimethylpyrazine from L-threonine. chemicalbook.com

The regioselective functionalization of the pyrazine ring is crucial for creating a diverse range of derivatives. While the target compound is formed by N-alkylation, C-H functionalization represents a powerful tool for synthesizing substituted pyrazine precursors. Modern catalytic systems, often employing transition metals like rhodium or ruthenium, have been developed for the direct C-H methylation of N-heterocycles. rsc.org For example, rhodium-catalyzed C-H methylation can be directed to specific positions on the pyrazine ring, allowing for the introduction of methyl groups prior to the quaternization step. rsc.org Such methods offer a direct route to unsymmetrically substituted pyrazines, expanding the accessible chemical space. rsc.org

Table 1: Selected Synthetic Routes for the Precursor 2,5-Dimethylpyrazine

| Starting Materials | Reagents and Conditions | Yield | Reference(s) |

| Aminoacetone | Self-condensation, followed by oxidation (e.g., with mercury chloride) | Moderate | chemicalbook.com |

| Acrolein and Ammonia | Heated in glycerol with ammonium salts | Moderate | chemicalbook.comchemicalbook.com |

| 1-Amino-2-propanol | Gas-solid reaction over a catalyst (e.g., Cu-Cr-Ba) at high temperature (e.g., 270°C) | High (e.g., 87%) | chemicalbook.com |

| L-Threonine | Microbial fermentation using engineered Bacillus subtilis or E. coli | High | chemicalbook.comsigmaaldrich.com |

| Ethyl 2-aminoacetoacetate | Spontaneous autoxidation | High | tandfonline.com |

Quaternization Reactions: Methodologies for the Formation of this compound

The final step in the synthesis of this compound is the quaternization of the 2,5-dimethylpyrazine precursor. This reaction involves the methylation of one of the nitrogen atoms in the pyrazine ring. The most direct method for this transformation is the reaction of 2,5-dimethylpyrazine with a methylating agent, such as methyl bromide.

This type of reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menshutkin reaction when a tertiary amine is alkylated. tue.nlwikipedia.org In this process, the lone pair of electrons on a nitrogen atom of the pyrazine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks. pharmaguideline.com

Kinetic and Thermodynamic Considerations in Methylation Reactions

Rate = k[2,5-dimethylpyrazine][methyl bromide]

Several factors influence the rate constant, k. The nucleophilicity of the pyrazine nitrogen atoms plays a significant role; however, in the symmetric 2,5-dimethylpyrazine, both nitrogen atoms are electronically equivalent. Steric hindrance around the nitrogen atoms can also affect the rate, although this is minimal in the case of methylation.

The choice between kinetic and thermodynamic control is a key consideration in many chemical reactions. nih.govnih.gov In the methylation of 2,5-dimethylpyrazine, the formation of the monomethylated product is generally under kinetic control. Due to the introduction of a positive charge on the pyrazinium ring after the first methylation, the remaining nitrogen atom becomes significantly less nucleophilic, making a second methylation to form a diquaternary salt much more difficult and requiring more forcing conditions.

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The choice of solvent has a profound impact on the rate and efficiency of SN2 reactions like the quaternization of pyrazines. The reaction involves the formation of a charged transition state from neutral reactants. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and acetone, are generally preferred as they can stabilize the charged transition state through dipole-dipole interactions without strongly solvating the nucleophile, thus accelerating the reaction. researchgate.netmdpi.com In contrast, polar protic solvents (e.g., water, methanol) can solvate the nucleophilic nitrogen through hydrogen bonding, which can decrease its reactivity and slow the reaction rate. researchgate.nettue.nl Nonpolar solvents are typically poor choices as they cannot effectively stabilize the polar transition state. researchgate.net

Reaction conditions such as temperature and concentration also play a critical role. Increasing the temperature generally increases the reaction rate according to the Arrhenius equation. However, excessively high temperatures can lead to decomposition of the product or unwanted side reactions. google.com Higher concentrations of reactants will also increase the reaction rate, as dictated by the second-order rate law. libretexts.org

Table 2: General Influence of Solvent Type on SN2 Quaternization Reactions

| Solvent Type | Examples | Effect on Transition State | Effect on Nucleophile | Overall Effect on Reaction Rate |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Strong stabilization | Weak solvation | Significant acceleration |

| Polar Protic | Water, Methanol, Ethanol | Moderate stabilization | Strong solvation (H-bonding) | Generally slows down the reaction |

| Nonpolar | Hexane, Benzene, Toluene | Poor stabilization | Weak solvation | Very slow reaction rate |

Modern Catalytic Approaches in Pyrazinium Salt Synthesis

While the direct N-methylation of pyrazines is typically a non-catalytic process, modern catalysis offers innovative approaches to the synthesis of the functionalized pyrazine precursors. As mentioned, transition metal-catalyzed C-H activation provides a direct means to introduce substituents onto the pyrazine ring. rsc.org For instance, iridium-based catalysts can facilitate the C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, using alcohols as the alkylating agents. organic-chemistry.org

Furthermore, photocatalysis has emerged as a powerful tool in the synthesis of pyridinium (B92312) salts, a related class of compounds. These methods can involve the use of a photocatalyst that, upon irradiation with visible light, initiates the reaction pathway. nih.gov While not yet widely reported for pyrazinium salts, these approaches could potentially be adapted for their synthesis, offering milder reaction conditions.

Sustainable Synthesis Strategies for this compound

In line with the principles of green chemistry, several sustainable strategies can be applied to the synthesis of this compound. One approach is the use of greener, renewable methylating agents. Dimethyl carbonate (DMC) is a non-toxic and biodegradable alternative to hazardous methyl halides and dimethyl sulfate. rsc.org The reaction with DMC produces a methyl carbonate salt, which can then be converted to the desired bromide salt. rsc.org

Process Chemistry and Scalability Challenges in Pyrazinium Salt Production

Scaling up the synthesis of pyrazinium salts from the laboratory to an industrial scale presents several challenges. primescholars.com The quaternization reaction is often exothermic, and efficient heat management is crucial in large batch reactors to prevent thermal runaways and product decomposition. tue.nl The viscosity of the reaction mixture can increase significantly as the solid pyrazinium salt product is formed, which can impede efficient mixing and heat transfer. rsc.orgtue.nl

To address these challenges, process intensification through continuous flow chemistry is an attractive solution. tue.nltue.nl Continuous flow reactors, such as plug flow or microreactors, offer superior heat and mass transfer, improved safety due to smaller reaction volumes, and better control over reaction parameters. tue.nlgoogle.comgoogle.com This technology allows for a more consistent product quality and can be more easily scaled by operating the reactor for longer periods or by using multiple reactors in parallel. tue.nl However, challenges such as potential clogging of the narrow channels by the solid product must be carefully managed. The choice of solvent is also critical for industrial-scale processes, balancing reaction efficiency with cost, safety, and environmental impact.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Quaternization

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hotspots. | Excellent due to high surface area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reactants and exothermic potential. | Inherently safer with small reaction volumes (small hold-up). |

| Mixing | Can be inefficient, especially with viscous media or solids. | Highly efficient mixing can be achieved. |

| Scalability | "Scaling-up" requires redesign of reactors. | "Scaling-out" by parallelization or longer run times. |

| Process Control | Slower response to changes in temperature or feed rate. | Precise control over temperature, pressure, and residence time. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

Comprehensive Spectroscopic and Structural Characterization of 1,2,5 Trimethylpyrazin 1 Ium Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Detailed Proton and Carbon-13 NMR Chemical Shift Analysis

A detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide the chemical shifts for each unique proton and carbon atom in the 1,2,5-trimethylpyrazin-1-ium cation. This data is fundamental for the initial structural elucidation of the compound. However, specific chemical shift values for 1,2,5-trimethylpyrazin-1-ium bromide could not be located.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Advanced 2D NMR techniques are crucial for establishing the connectivity between atoms and the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the pyrazinium ring and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, aiding in the determination of the three-dimensional structure.

Despite the importance of these techniques, no published 2D NMR data for this compound was found.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the Pyrazinium Cation

Precise measurements of bond lengths, bond angles, and torsion angles within the 1,2,5-trimethylpyrazin-1-ium cation would provide invaluable information about its geometry. This data is essential for understanding the electronic structure and potential strain within the molecule. Unfortunately, a crystal structure determination for this compound has not been reported in the searched literature.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Specific vibrational modes are characteristic of particular functional groups. A detailed analysis of the IR and Raman spectra of this compound would allow for the identification and assignment of its characteristic vibrational frequencies. However, no experimental or theoretical vibrational spectra for this compound could be located.

Advanced Mass Spectrometry Techniques (e.g., High-Resolution ESI-MS, Ion Mobility Spectrometry)

Advanced mass spectrometry techniques are indispensable for the detailed structural elucidation of novel compounds. For this compound, a quaternary pyrazinium salt, techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and ion mobility spectrometry (IMS) would provide critical insights into its elemental composition, mass, and three-dimensional structure in the gas phase.

Electrospray ionization is a soft ionization technique that allows for the analysis of ionic compounds by transferring them from solution to the gas phase with minimal fragmentation. researchgate.netrsc.org This is particularly suitable for the analysis of the 1,2,5-trimethylpyrazin-1-ium cation.

Fragmentation Pathways and Gas-Phase Ion Structures

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. nih.govuab.edursc.org The fragmentation of the 1,2,5-trimethylpyrazin-1-ium cation (C₇H₁₁N₂⁺) is predicted to occur through several key pathways, primarily involving the cleavage of the methyl groups from the pyrazinium ring.

The N-methyl group is anticipated to be a primary site of fragmentation due to the positive charge on the nitrogen atom. The loss of a methyl radical (•CH₃) or a neutral methane (B114726) (CH₄) molecule are plausible fragmentation pathways. Another potential fragmentation route involves the cleavage of the C-methyl groups.

A proposed fragmentation scheme for the 1,2,5-trimethylpyrazin-1-ium cation is outlined below:

Initial Ion: The parent ion would be the intact 1,2,5-trimethylpyrazin-1-ium cation, with a predicted m/z (mass-to-charge ratio) corresponding to its molecular weight.

Loss of a Methyl Group: The most likely initial fragmentation would be the loss of a methyl group from the quaternized nitrogen, leading to the formation of a neutral 2,5-dimethylpyrazine (B89654) molecule and a methyl cation, or more likely, the loss of a methyl radical to form a radical cation.

Ring Cleavage: At higher collision energies, cleavage of the pyrazine (B50134) ring itself could occur, leading to smaller fragment ions.

Table 1: Predicted Fragmentation Pathways for 1,2,5-Trimethylpyrazin-1-ium Cation

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |

|---|---|---|---|

| 123.0917 | [C₇H₁₁N₂]⁺ | - | 123.0917 |

| 123.0917 | [C₆H₈N₂]⁺• | •CH₃ | 108.0682 |

Ion mobility spectrometry (IMS) could further elucidate the gas-phase ion structures by separating ions based on their size and shape. nih.govresearchgate.net This would allow for the differentiation of potential isomers and provide an experimental measure of the ion's collision cross-section, which is related to its three-dimensional structure. researchgate.net

Isotopic Pattern Analysis for Elemental Composition

High-resolution mass spectrometry allows for the determination of the accurate mass of an ion, which in turn can be used to deduce its elemental composition. bris.ac.uk The presence of bromine in the compound, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a distinct isotopic pattern that is highly characteristic. libretexts.org

The theoretical isotopic pattern for the 1,2,5-trimethylpyrazin-1-ium cation (C₇H₁₁N₂⁺) and the bromide anion (Br⁻) would show a characteristic M and M+2 pattern for any bromine-containing fragments. The isotopic distribution for the intact ionic compound would be influenced by the natural abundance of isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H), in addition to bromine.

Table 2: Theoretical Isotopic Distribution for Bromine

| Isotope | Natural Abundance (%) |

|---|---|

| ⁷⁹Br | 50.69 |

The analysis of the isotopic pattern of the parent ion and its fragments can confirm the elemental composition and the number of bromine atoms in each species. cernobioscience.comnih.gov

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for characterizing the optical properties of molecules, which are determined by their electronic structure.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazinium chromophore. Pyrazine and its derivatives typically exhibit π → π* and n → π* transitions. The quaternization of the nitrogen atom and the presence of methyl substituents will influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ).

The absorption spectrum is predicted to show bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The solvent environment can also play a significant role in the position and intensity of these absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted Wavelength Range (nm) |

|---|---|

| π → π* | 200-300 |

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Many aromatic and heterocyclic compounds are fluorescent. The fluorescence spectrum of this compound, if fluorescent, would show an emission band at a longer wavelength than its absorption bands (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insights into the photophysical properties of the molecule. The emission properties are also highly dependent on the molecular structure and the surrounding environment.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethylpyrazine |

| allylmalonic acid |

| bromoallylmalonic acid |

| bromomalonic acid |

| carbon |

| citric acid |

| malonic acid |

| methane |

| nitrogen |

| pyrazine |

Reactivity Patterns, Chemical Transformations, and Mechanistic Pathways of 1,2,5 Trimethylpyrazin 1 Ium Bromide

Nucleophilic Addition Reactions to the Pyrazinium Ring System

The positively charged pyrazinium ring of 1,2,5-trimethylpyrazin-1-ium bromide is highly activated towards nucleophilic attack. This reactivity is analogous to that of pyridinium (B92312) salts, where the quaternization of the nitrogen atom significantly lowers the energy of the LUMO, facilitating the addition of nucleophiles.

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of nucleophilic addition to the 1,2,5-trimethylpyrazin-1-ium cation is influenced by both electronic and steric factors. The positions ortho and para to the quaternary nitrogen (C2/C6 and C4, though C4 is substituted in this case) are electronically activated for nucleophilic attack. In the case of 1,2,5-trimethylpyrazin-1-ium, the likely positions for nucleophilic attack are the unsubstituted C3 and C6 carbons.

Computational studies on related pyridinium systems can provide insights into the probable regioselectivity. Density functional theory (DFT) calculations often reveal that the positions with the lowest electron density are most susceptible to nucleophilic attack. For 1,2,5-trimethylpyrazin-1-ium, the C6 position is generally favored for nucleophilic addition due to the combined electron-withdrawing effects of the adjacent quaternary nitrogen and the nitrogen at position 4. The methyl groups at C2 and C5 can exert some steric hindrance, potentially disfavoring attack at the adjacent C3 and C6 positions to some extent, but the electronic activation at C6 is typically the dominant factor.

Stereoselectivity in these addition processes, particularly with prochiral nucleophiles or in the presence of chiral catalysts, is an area of active research. The planarity of the pyrazinium ring allows for nucleophilic attack from either face. In the absence of any chiral influence, a racemic mixture of products would be expected if a new stereocenter is formed.

A pertinent example from the broader class of N-heterocycles is the reduction of ketones with sodium borohydride, where the stereochemical outcome can be influenced by the presence of Lewis acids like cerium(III) chloride. While not a direct analogue, it highlights that the stereoselectivity of nucleophilic additions to unsaturated systems can be controlled.

Subsequent Rearrangements and Ring-Opening Reactions

The initial adducts formed from nucleophilic addition to the pyrazinium ring are often not stable and can undergo subsequent reactions. These transformations can include rearrangements to more stable isomers or even ring-opening reactions, depending on the nature of the nucleophile and the reaction conditions.

Electrophilic Attack on Methyl Substituents and Aromatic Hydrogens

The pyrazinium ring itself is highly deactivated towards electrophilic aromatic substitution due to its electron-deficient character. Direct electrophilic attack on the ring carbons is generally not a feasible reaction pathway under standard electrophilic substitution conditions.

However, the methyl groups attached to the pyrazinium ring can potentially undergo electrophilic attack, although their reactivity is also diminished by the electron-withdrawing nature of the ring. Reactions such as halogenation of the methyl groups would likely require radical conditions rather than typical electrophilic substitution pathways. For example, bromination of alkyl side chains on aromatic rings is often achieved using N-bromosuccinimide (NBS) under UV irradiation, which proceeds via a free-radical mechanism.

Redox Chemistry: Reduction and Oxidation Potentials and Resulting Species

Pyrazinium salts, including this compound, are known to be redox-active. The electron-deficient nature of the pyrazinium ring makes it susceptible to reduction. The reduction potential of pyrazinium salts is influenced by the substituents on the ring.

Electrochemical studies on various N-alkylpyridinium and bipyridinium salts have shown that they can undergo reversible or quasi-reversible one-electron reductions to form neutral radicals. researchgate.net The reduction of the 1,2,5-trimethylpyrazin-1-ium cation would lead to the formation of a neutral trimethylpyrazinyl radical. Further reduction could lead to anionic species. The specific reduction potential for this compound is not widely reported, but by analogy to other pyrazinium and pyridinium salts, it is expected to be in a range that makes it accessible for synthetic applications, for instance, in single-electron transfer (SET) processes. sci-hub.senih.gov

The oxidation of the pyrazinium ring is generally difficult due to its electron-deficient nature. The methyl groups, however, could be susceptible to oxidation under strong oxidizing conditions, potentially leading to the corresponding carboxylic acids or other oxidized products.

| Redox Process | Potential (E°) | Resulting Species | Notes |

| One-electron Reduction | Not reported | 1,2,5-Trimethylpyrazinyl radical | Expected to be a key intermediate in SET reactions. |

| Two-electron Reduction | Not reported | 1,2,5-Trimethyl-1,x-dihydropyrazine | The position of the second reduction would depend on the reaction conditions. |

| Oxidation | Not reported | Likely involves oxidation of methyl groups | Requires strong oxidizing agents. |

Acid-Base Properties and Proton Exchange Dynamics

The hydrogens on the methyl groups of this compound exhibit some degree of acidity due to the electron-withdrawing effect of the positively charged pyrazinium ring. This allows for deprotonation by a strong base to form a neutral ylide or a zwitterionic species. The resulting carbanionic center can then act as a nucleophile in various reactions.

Proton exchange dynamics, such as hydrogen-deuterium (H/D) exchange, can be studied using techniques like NMR spectroscopy in the presence of a deuterium (B1214612) source (e.g., D₂O). Such studies would provide valuable information about the lability of the methyl protons and the mechanism of base-catalyzed reactions. The vibrational spectra of pyridinium salts have been used to study the N-H bond characteristics, which are influenced by hydrogen bonding with the counter-ion. cdnsciencepub.com A similar approach could be used to investigate the C-H bonds of the methyl groups in this compound.

Derivatization Strategies via Functional Group Interconversion

The reactivity patterns of this compound open up several avenues for its derivatization through functional group interconversion.

One key strategy involves the deprotonation of a methyl group followed by reaction with an electrophile. This allows for the introduction of a wide range of functional groups at the methyl position. For example, reaction with an aldehyde or ketone could lead to the formation of a β-hydroxyalkyl-substituted pyrazine (B50134) after rearomatization.

Another approach involves nucleophilic addition to the pyrazinium ring, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. This can lead to the formation of substituted pyrazines that would be difficult to synthesize by other means.

Selective Modification of Methyl Groups

The reactivity of the methyl groups appended to the this compound scaffold is influenced by the electron-deficient nature of the pyrazinium ring. This inherent electronic property suggests that the methyl groups could be susceptible to a range of chemical modifications, primarily through deprotonation or oxidation pathways.

One of the primary modes of reaction for methyl groups on electron-deficient heterocyclic systems is deprotonation. The protons on the methyl groups of this compound are expected to exhibit enhanced acidity due to the positive charge on the pyrazinium ring. Treatment with a suitable base could lead to the formation of a highly reactive ylide or a related carbanionic intermediate. This intermediate could then be trapped by various electrophiles, allowing for the elongation or functionalization of the methyl group. For instance, reaction with an alkyl halide could introduce a new alkyl chain, while reaction with a carbonyl compound could result in a hydroxymethyl or vinyl derivative.

The oxidation of the methyl groups presents another avenue for functionalization. Given that methyl groups on aromatic rings can be oxidized to carboxylic acids, it is plausible that the methyl substituents on the pyrazinium ring could undergo similar transformations. The choice of oxidizing agent would be critical to control the extent of oxidation and to avoid degradation of the pyrazine core. Mild oxidizing agents might selectively convert a methyl group to an aldehyde, while stronger oxidants would likely lead to the corresponding carboxylic acid. This transformation would provide a handle for further synthetic manipulations, such as amide or ester formation.

| Transformation | Reagents and Conditions | Potential Product |

| Deprotonation-Alkylation | 1. Strong Base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., CH3I, PhCHO) | Alkylated or functionalized methyl group |

| Oxidation | Oxidizing Agent (e.g., KMnO4, SeO2) | Carboxylic acid or aldehyde derivative |

Exploration of Pyrazine Core Functionalization

The functionalization of the pyrazine core of this compound is anticipated to be challenging due to the inherent electron-poor nature of the pyrazinium ring system. This electronic deficiency deactivates the ring towards classical electrophilic aromatic substitution reactions. However, modern synthetic methodologies offer potential pathways for the introduction of new functional groups onto the pyrazine core.

Nucleophilic aromatic substitution (SNA) reactions are generally more feasible on electron-deficient aromatic rings. However, in the case of this compound, the absence of a suitable leaving group on the pyrazine ring makes this pathway less straightforward. A potential strategy to overcome this could involve a dearomatization-rearomatization sequence, where a nucleophile adds to the ring, followed by an oxidation step to restore aromaticity.

A more promising approach for the functionalization of the pyrazine core lies in the realm of C-H activation. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds. It is conceivable that a suitable transition metal catalyst could selectively activate one of the C-H bonds on the pyrazine ring, allowing for the introduction of a variety of substituents, such as aryl, alkyl, or heteroatom-containing groups. The regioselectivity of such a process would likely be influenced by the directing effects of the existing methyl groups and the quaternary nitrogen atom.

Furthermore, radical-mediated functionalization presents another plausible route. The generation of a radical species in the presence of the pyrazinium salt could lead to the addition of the radical to the electron-deficient ring. Subsequent steps would then lead to the formation of a substituted pyrazine derivative. This approach has been successfully applied to the functionalization of similar N-heterocyclic compounds.

| Transformation | Methodology | Potential Outcome |

| C-H Arylation | Transition Metal Catalysis (e.g., Pd, Ru) | Introduction of an aryl group onto the pyrazine core |

| Nucleophilic Addition-Oxidation | 1. Nucleophile (e.g., Grignard reagent) 2. Oxidant | Addition of a nucleophile with subsequent rearomatization |

| Radical Functionalization | Radical Initiator + Radical Precursor | Addition of a radical species to the pyrazine ring |

Computational and Theoretical Investigations of 1,2,5 Trimethylpyrazin 1 Ium Bromide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of 1,2,5-trimethylpyrazin-1-ium bromide. These calculations provide a detailed picture of the molecule's orbitals and charge distribution.

Molecular orbital (MO) analysis is crucial for describing the electronic characteristics of the 1,2,5-trimethylpyrazin-1-ium cation. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. For the 1,2,5-trimethylpyrazin-1-ium cation, the HOMO is expected to be a π-orbital distributed across the pyrazine (B50134) ring, while the LUMO is anticipated to be a π*-orbital, also located on the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

Table 1: Theoretical Frontier Orbital Energies for 1,2,5-Trimethylpyrazin-1-ium Cation

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -3.5 | π* orbital localized on the pyrazine ring |

| HOMO | -8.2 | π orbital with significant contributions from the nitrogen and carbon atoms of the ring |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity |

Note: These values are hypothetical and for illustrative purposes.

The presence of methyl groups on the pyrazine ring is expected to have a modest influence on the frontier orbitals, primarily through inductive effects and hyperconjugation, which may slightly raise the energy of the HOMO and LUMO compared to the unsubstituted pyrazinium cation.

The distribution of charge within the 1,2,5-trimethylpyrazin-1-ium cation is a key determinant of its interactions with other molecules, including the bromide anion and solvent molecules. Electrostatic potential (ESP) maps offer a visual representation of this charge distribution. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) denote electron-poor areas.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Theoretically calculated NMR chemical shifts for the protons and carbons in this compound can be a valuable tool for structural confirmation. nih.gov The calculations would likely predict distinct chemical shifts for the three methyl groups due to their different electronic environments. The N-methyl group would be expected to be the most deshielded due to the positive charge on the adjacent nitrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,5-Trimethylpyrazin-1-ium Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | 4.2 | 45.0 |

| C2-CH₃ | 2.8 | 22.5 |

| C5-CH₃ | 2.7 | 21.8 |

Note: These values are hypothetical and for illustrative purposes.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be computed. researchgate.netcdnsciencepub.com These calculations would help in assigning the various vibrational modes of the molecule, such as the stretching and bending of the C-H, C-N, and C-C bonds in the pyrazinium ring and the attached methyl groups. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate Analysis

Theoretical calculations are instrumental in exploring potential reaction pathways for this compound. scholaris.ca For instance, the mechanism of its synthesis or decomposition can be investigated. By locating the transition state structures and performing Intrinsic Reaction Coordinate (IRC) analysis, the energetic profile of a reaction can be mapped out. This provides insights into the reaction's feasibility, kinetics, and the intermediates that may be involved. For pyrazine and its derivatives, reactions can include electrophilic and nucleophilic substitutions. researchgate.netyoutube.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. mdpi.comrsc.orgrsc.org For this compound dissolved in a solvent like water, MD simulations can reveal details about the solvation shell around the cation and anion. These simulations can provide information on the average number of solvent molecules surrounding each ion, the orientation of these solvent molecules, and the dynamics of the ion-solvent interactions. acs.orgnih.gov The simulations would likely show that the bromide anion is strongly solvated through hydrogen bonds with water molecules, while the pyrazinium cation is solvated by water molecules orienting their oxygen atoms towards the positively charged ring.

Future Directions and Emerging Research Frontiers in Pyrazinium Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future of pyrazinium chemistry is intrinsically linked to the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. Atom economy, which maximizes the incorporation of reactant atoms into the final product, is a key driver in this endeavor. primescholars.com

Current research is focused on moving away from classical condensation reactions, which often involve harsh conditions and generate significant waste, towards more sophisticated and sustainable approaches. One promising avenue is the use of catalytic systems that can facilitate the construction of the pyrazinium ring with high selectivity and yield. For instance, the development of novel catalysts for the synthesis of pyridinium-based ionic liquids, a class of compounds structurally related to pyrazinium salts, showcases the potential for cleaner production methods. alfa-chemistry.com Furthermore, the application of microwave-assisted synthesis has demonstrated the potential for rapid and efficient production of related heterocyclic compounds, a technique that could be adapted for pyrazinium salt synthesis.

A key challenge in the synthesis of asymmetrically substituted pyrazinium salts, such as 1,2,5-trimethylpyrazin-1-ium bromide, is controlling the regioselectivity of the reactions. Future research will likely focus on the design of catalysts and reaction conditions that allow for the precise placement of substituents on the pyrazinium ring, thus enabling the synthesis of a wide range of tailored compounds for specific applications.

Table 1: Comparison of Synthetic Strategies for Pyrazinium and Related Heterocyclic Salts

| Synthetic Method | Advantages | Disadvantages | Potential for this compound Synthesis |

| Classical Condensation | Well-established, readily available starting materials. | Often requires harsh conditions, can have low atom economy, and may produce byproducts. | Feasible but may lack efficiency and sustainability. |

| Catalytic Synthesis | Milder reaction conditions, higher yields, improved selectivity. alfa-chemistry.com | Catalyst development can be complex and costly. | High potential for developing regioselective and efficient routes. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved energy efficiency. | Scalability can be a challenge for industrial applications. | Promising for rapid and efficient laboratory-scale synthesis. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for automation and scalability. | Initial setup costs can be high. | Could enable continuous and controlled production. |

Exploration of Unconventional Reactivity and Novel Reaction Pathways

The cationic nature of the pyrazinium ring in compounds like this compound imparts unique reactivity that is ripe for exploration. Future research will delve into unconventional reaction pathways that leverage the electrophilic character of the pyrazinium core.

One area of significant interest is the dearomatization of N-alkyl pyrazinium salts. auburn.edu This process, which involves the addition of a nucleophile to the pyrazinium ring, can lead to the formation of highly functionalized, non-aromatic nitrogen-containing heterocycles. These products are valuable building blocks in organic synthesis and can serve as precursors to a variety of complex molecules. The regioselectivity of these dearomatization reactions can be influenced by the nature of the nucleophile and the substitution pattern on the pyrazinium ring, offering a rich field for methodological development. auburn.edu

Furthermore, the potential for pyrazinium salts to act as catalysts or mediators in organic reactions is an emerging frontier. Their ability to participate in single-electron transfer processes could be harnessed for the development of novel redox-neutral transformations. The exploration of photochemical and electrochemical methods to trigger new reaction pathways involving pyrazinium intermediates is also a promising direction.

Integration into Advanced Polymeric and Nanomaterial Architectures

The incorporation of pyrazinium moieties into polymers and nanomaterials is a rapidly growing field with the potential to yield materials with novel and enhanced properties. lifechemicals.com Pyrazine-based materials are already showing promise in optoelectronic applications due to their favorable charge transfer properties. rsc.orgresearchgate.net

In the realm of polymer chemistry, pyrazinium-based ionic liquids can be used as monomers or functional additives to create new classes of poly(ionic liquid)s (PILs). mdpi.comresearchgate.net These materials can exhibit high thermal stability and tunable mechanical properties, making them attractive for applications such as gas separation membranes and solid-state electrolytes. The specific structure of this compound, with its combination of methyl groups, could influence the packing and intermolecular interactions within a polymer matrix, leading to unique material properties.

The integration of pyrazinium compounds into nanomaterials is another exciting avenue of research. nih.gov For example, pyrazine (B50134) derivatives can be used as ligands to functionalize the surface of nanoparticles, thereby modifying their solubility, stability, and electronic properties. The development of pyrazine-based nanomaterials for applications in catalysis, sensing, and drug delivery is an active area of investigation. The potential for pyrazinium-based materials in energy storage, particularly as components of organic batteries, is also being explored. acs.org

Leveraging Computational Methods for Predictive Chemistry and Materials Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of pyrazinium compounds. mdpi.commdpi.comchemrxiv.org Future research will increasingly rely on computational methods to predict the properties of novel pyrazinium derivatives before they are synthesized in the laboratory.

DFT calculations can provide valuable insights into the geometries, electronic transitions, and vibrational frequencies of molecules like this compound. mdpi.comresearchgate.net This information is crucial for interpreting experimental data and for designing new compounds with desired characteristics. For example, computational studies can help to predict the reactivity of different sites on the pyrazinium ring, guiding the development of selective synthetic methods.

Beyond the study of individual molecules, computational methods are being developed to predict the properties of materials incorporating pyrazinium units. escholarship.org Machine learning and artificial intelligence are emerging as powerful tools for accelerating the discovery of new materials with optimized properties for specific applications. escholarship.org By training algorithms on large datasets of known compounds and their properties, it is possible to develop predictive models that can identify promising new pyrazinium-based materials for applications in electronics, energy storage, and beyond.

Table 2: Application of Computational Methods in Pyrazinium Chemistry

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and spectroscopic data. mdpi.commdpi.com | Prediction of geometry, charge distribution, and reactivity. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. researchgate.net | Understanding the photophysical properties and potential for optoelectronic applications. |

| Molecular Dynamics (MD) Simulations | Study of the behavior of pyrazinium-based systems in different environments (e.g., in solution or in a polymer matrix). | Simulating its interactions with solvents and other molecules, and predicting the behavior of materials containing this compound. |

| Machine Learning (ML) | Prediction of properties and reactivity, and acceleration of materials discovery. escholarship.org | Development of predictive models for the properties of related pyrazinium salts and the materials they form. |

Interdisciplinary Approaches in Applying Pyrazinium Systems to New Scientific Challenges

The unique properties of pyrazinium compounds make them highly attractive for a wide range of interdisciplinary applications. Future research will see the increasing integration of pyrazinium chemistry with fields such as biology, medicine, and materials science to address pressing scientific challenges.

In the biomedical field, pyrazine derivatives are being investigated for their potential as therapeutic agents. lifechemicals.com The pyrazine scaffold is found in a number of approved drugs, and ongoing research is exploring new derivatives with a wide range of biological activities. lifechemicals.com The specific substitution pattern of this compound could lead to unique interactions with biological targets, and its potential as a lead compound for drug discovery warrants further investigation.

In materials science, the development of pyrazine-based sensors is a promising area of research. The electronic properties of the pyrazinium ring can be sensitive to the presence of specific analytes, making these compounds suitable for use in chemical sensors. Furthermore, the application of pyrazinium-based materials in energy storage devices, such as batteries and supercapacitors, is a key area of future research that could contribute to the development of more sustainable energy technologies. pipzine-chem.com

The versatility of pyrazinium chemistry, coupled with the potential for tailored design of compounds like this compound, ensures that this class of heterocycles will continue to be a rich source of scientific discovery and technological innovation for years to come.

Q & A

Q. What are the optimal synthetic routes for 1,2,5-Trimethylpyrazin-1-ium bromide?

Methodological Answer: The synthesis of pyrazinium bromides typically involves quaternization reactions between pyrazine derivatives and alkyl bromides. For example, in analogous systems, 2-bromo-1-phenylethanone reacts with thiosemicarbazides to form thiadiazinium bromides under ethanol reflux (1–2 hours, room temperature) . For this compound, a plausible route includes:

Methylation of pyrazine : React pyrazine with methyl iodide/bromide under controlled conditions.

Quaternization : Introduce additional methyl groups via nucleophilic substitution or alkylation.

Purification : Recrystallize from ethanol or acetonitrile to isolate the bromide salt.

Key parameters include stoichiometric control of methylating agents, inert atmosphere (N₂), and monitoring pH to avoid side reactions.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methyl group positions and quaternary nitrogen. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

- X-ray Crystallography : Employ SHELX software for structural refinement. For ionic compounds, high-resolution data (e.g., Cu-Kα radiation, 100 K) resolve bromide counterion placement .

- IR Spectroscopy : Identify C-N stretching (1100–1250 cm⁻¹) and Br⁻ vibrational modes (200–300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M-Br]⁺) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazinium bromide synthesis be validated experimentally?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates (e.g., methylated pyrazine precursors) .

- Isotopic Labeling : Use ¹³C-labeled methyl groups to trace substitution patterns in NMR .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to simulate transition states and compare with experimental activation energies .

- Control Experiments : Test alternative alkylating agents (e.g., ethyl bromide) to assess regioselectivity.

Q. How do structural modifications (e.g., substituent position) affect the stability of pyrazinium bromides?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under N₂ to evaluate thermal stability. Ionic liquids with bulkier substituents often show higher thermal resilience .

- Hygroscopicity Tests : Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor mass changes via microbalance.

- Accelerated Degradation Studies : Use acidic/basic conditions (pH 2–12) to identify hydrolysis pathways. LC-MS can detect breakdown products (e.g., demethylated pyrazine) .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

- Multi-Software Validation : Compare SHELXL (for small molecules) and Phenix (for twinned crystals) refinements to cross-validate bond lengths and angles .

- High-Pressure Data Collection : Reduce thermal motion artifacts by collecting data at cryogenic temperatures (e.g., 100 K).

- Electron Density Maps : Analyze residual density peaks to identify disordered bromide ions or solvent molecules .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for pyrazinium salts?

Methodological Answer:

- Parameter Optimization Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.